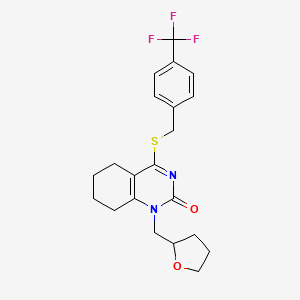

1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

描述

属性

IUPAC Name |

1-(oxolan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-1-2-6-18(17)26(20(27)25-19)12-16-4-3-11-28-16/h7-10,16H,1-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUICXRBYBLAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a member of the tetrahydroquinazoline family, which has been noted for its diverse biological activities. This article compiles existing research on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrofuran moiety and a trifluoromethylbenzyl thio group attached to a tetrahydroquinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the tetrahydroquinazolinone skeleton.

- Introduction of the tetrahydrofuran group via alkylation.

- Substitution reactions to attach the trifluoromethylbenzyl thio group.

Table 1: Synthetic Pathways for Tetrahydroquinazoline Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Aldol condensation | Tetrahydroquinazolinone skeleton |

| 2 | Alkylation with THF derivative | Tetrahydrofuran-substituted quinazolinone |

| 3 | Thioether formation | Final compound |

Antitumor Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antitumor properties. A study evaluating various substituted quinazolinones found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents . Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency.

Antimicrobial Properties

The antimicrobial activity of tetrahydroquinazoline derivatives has also been documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms. The presence of the trifluoromethyl group appears to enhance this activity due to increased lipophilicity and interaction with microbial membranes .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.

- Reactive oxygen species (ROS) modulation : Some studies suggest that these compounds may reduce ROS levels in cells, thereby protecting against oxidative stress and enhancing cell viability in certain conditions .

相似化合物的比较

Table 1: Structural Comparison of Quinazolinone Derivatives

- Substituent Effects: Halogen vs. CF₃: Compounds 5i, 5j, and 5k () feature halogenated aryl groups linked to triazole-thio moieties, contributing to antibacterial/antifungal activity. The target’s CF₃ group may enhance electron-withdrawing effects and membrane permeability compared to halogens . THF vs. Hydroxyethyl/Naphthalene: The THF-methyl group in the target contrasts with the hydroxyethyl substituent in ’s compound. THF’s oxygen atom may improve solubility, while the naphthalene group in could increase aromatic stacking interactions .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data of Comparable Compounds

- Melting Points : ’s compounds show melting points correlated with substituent polarity (e.g., 5j with 4-Cl has a higher m.p. than 5i with 3-Cl). The target’s CF₃ group may lower its m.p. relative to halogenated analogs due to increased lipophilicity .

- Spectral Data: The absence of target compound data precludes direct comparison, but quinazolinone derivatives typically exhibit characteristic NMR signals for NH (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。